molecular formula C12H11NO B192787 Phenyl(pyridin-2-yl)methanol CAS No. 14159-57-0

Phenyl(pyridin-2-yl)methanol

Cat. No. B192787
CAS RN: 14159-57-0
M. Wt: 185.22 g/mol
InChI Key: UYESUYBXKHPUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(pyridin-2-yl)methanol is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 g/mol . The IUPAC name for this compound is phenyl (pyridin-2-yl)methanol .


Molecular Structure Analysis

The molecular structure of Phenyl(pyridin-2-yl)methanol consists of a phenyl ring attached to a pyridin-2-yl methanol group . In the crystal structure, the pyridine and phenyl rings are inclined to each other .


Physical And Chemical Properties Analysis

Phenyl(pyridin-2-yl)methanol has a molecular weight of 185.22 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

  • Enantiomerically Pure (S)-Phenyl(pyridin-2-yl)methanol Production : The production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, an analgesic, on a gram scale using Lactobacillus paracasei BD101 as a biocatalyst. This compound was produced with high enantiomeric excess and yield, demonstrating the potential for large-scale production of chiral pharmaceuticals using biocatalysts (Şahin, Serencam, & Dertli, 2019).

  • Reduction of Nitro Aromatic Compounds : (2-Pyridyl)phenyl methanol has been identified as a reagent for the metal-free reduction of nitro aromatic compounds. It facilitates a domino process involving reduction and conjugate addition steps for the formation of β-amino esters, highlighting its role in organic synthesis (Giomi, Alfini, & Brandi, 2011).

  • Investigating Electrode/Molecule Interfaces : Studies have been conducted on the interface between various metal electrodes and pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, including phenyl(pyridin-2-yl)methanol, using surface-enhanced Raman scattering. This research is significant for understanding molecular adsorption and arrangement on metal surfaces (Pięta et al., 2015).

  • Catalysis in Organic Synthesis : Phenyl(pyridin-2-yl)methanol derivatives have been used in various catalytic processes, such as the enantioselective alkynylation of cyclic imines, demonstrating their utility in producing chiral compounds (Munck, Monleón, Vila, & Pedro, 2017).

  • Synthesis of Antimicrobial Compounds : Derivatives of phenyl(pyridin-2-yl)methanol have been synthesized and shown to possess antimicrobial activity. This application is particularly relevant for the development of new pharmaceutical agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Synthesis of Low-Cost Emitters : Phenyl(pyridin-2-yl)methanol derivatives have been synthesized with applications in creating low-cost luminescent materials. These materials display significant Stokes' shifts and have potential uses in optical technologies (Volpi et al., 2017).

  • Photocatalysis and Energy Conversion : Phenyl(pyridin-2-yl)methanol has been studied in contexts such as photocatalysis, demonstrating its potential in energy conversion and environmental applications (Tabushi, Nakajima, & Yoshida, 1975).

properties

IUPAC Name

phenyl(pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYESUYBXKHPUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311285, DTXSID50901437
Record name Phenyl-pyridin-2-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridin-2-yl)methanol

CAS RN

14159-57-0
Record name α-Phenyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14159-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 241060
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14159-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl-pyridin-2-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine (2.93 g, 12.79 mmol) in 64 ml of 0.2N NaOH is heated to 75° C. with stirring for 24 hours. The mixture is then filtered and the filtrate evaporated to produce crude 2-pyridyl phenyl carbinol, which is not further purified, but rather, dissolved in 70 mL of pyridine and treated with chromium (VI) oxide pyridine complex (10.0 g, 38.78 mmol). A black mixture results which is stirred at 23° C. for 24 hours, then treated with saturated aqueous NaHCO3 (50 ml) and extracted with CHCl3 (3×75 mL). Acidification of the basic aqueous layer to pH 2 with concentrated HCl generates a precipitate which is filtered and dried to produce crude 2-(4-fluorobenzoyl)pyridine-3-carboxylic acid. Treatment of the latter with diazomethane in ether, followed by silica gel chromotography of the resulting solid (using hexane-EtOAc (3:1) as the eluent) produces 3 -carbomethoxy-2-(4-fluorobenzoyl)pyridine. M.P. 95°-96.5° C.
Name
7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Phenyl(pyridin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
Phenyl(pyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
Phenyl(pyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
Phenyl(pyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
Phenyl(pyridin-2-yl)methanol

Citations

For This Compound
78
Citations
E Şahin, H Serencam, E Dertli - Biocatalysis and Biotransformation, 2019 - Taylor & Francis
Asymmetric reduction studies of heteroaryl ketones, including phenyl(pyridin-2-yl)methanone in enantioselective form with biocatalysts are very few, and chiral heteroaryl alcohols have …
Number of citations: 8 www.tandfonline.com
H Kim, SK Kang - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
(IUCr) Crystal structure of phenyl(pyridin-2-yl)methanol Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 6 scripts.iucr.org
B Narayana, BK Sarojini, HS Yathirajan… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the title racemic compound, C12H10ClNO, the dihedral angle between the benzene and pyridine rings is 74.34 (6). In the crystal, the molecules are linked by O—H⋯N hydrogen …
Number of citations: 1 scripts.iucr.org
J De Houwer, K Abbaspour Tehrani… - Angewandte …, 2012 - Wiley Online Library
Aryl (di) azinyl ketones are very useful intermediates in the synthesis of pharmaceuticals, such as antihistamines, antimalarials, antiarrhythmic agents, β2-adrenergic agonists, and …
Number of citations: 138 onlinelibrary.wiley.com
AA Kitos, CG Efthymiou, MJ Manos… - Dalton …, 2016 - pubs.rsc.org
The reactions of various copper(II) sources with 2-acetylpyridine, (py)(me)CO, and 2-benzoylpyridine, (py)(ph)CO, under strongly basic conditions have been studied and novel ligand …
Number of citations: 28 pubs.rsc.org
S Chandrasekar, S Sangeetha, G Sekar - ChemistrySelect, 2019 - Wiley Online Library
A simple, effortless, and efficacious protocol for the synthesis of highly fluorescing imidazo[1,5‐a]pyridines via copper catalyzed inter‐/intramolecular C−N bond formation between …
Y Ni, J Zhou, Z Sun - Process Biochemistry, 2012 - Elsevier
(S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA] is an important chiral intermediate of anti-allergic drug Betahistine. Carbonyl reductase-producing microorganisms were …
Number of citations: 40 www.sciencedirect.com
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
Y Liu, Y Yu, C Sun, Y Fu, Z Mang, L Shi, H Li - Organic Letters, 2020 - ACS Publications
We developed an approach for direct selective hydroxylation of heterobenzylic methylenes to secondary alcohols avoiding overoxidation to ketones by using a KOBu-t/DMSO/air system…
Number of citations: 15 pubs.acs.org
B Özgeriş, F Tümer - Organic Communications, 2019 - acgpubs.org
We aimed the synthesis of carboxamide 8 and 10, however, beside the main product, one more species was detected in the reaction solution. The characterization of this side product …
Number of citations: 6 www.acgpubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.